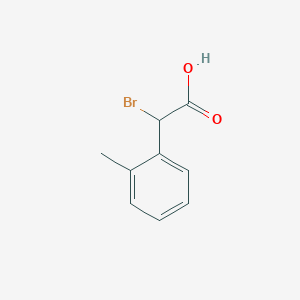
N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine is a synthetic organic compound It is characterized by the presence of a methylsulfonyl group, a trifluoromethyl-substituted phenyl ring, and an L-alanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and L-alanine.
Formation of Intermediate: The 3-(trifluoromethyl)aniline is reacted with a sulfonylating agent, such as methylsulfonyl chloride, under basic conditions to form N-(methylsulfonyl)-3-(trifluoromethyl)aniline.
Coupling Reaction: The intermediate is then coupled with L-alanine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to partially or fully reduced products.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biochemical pathways.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
N-(Methylsulfonyl)-N-phenyl-L-alanine: Lacks the trifluoromethyl group.
N-(Methylsulfonyl)-N-(3-chlorophenyl)-L-alanine: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
N-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)-L-alanine is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
1049806-39-4 |
|---|---|
Fórmula molecular |
C11H12F3NO4S |
Peso molecular |
311.28 g/mol |
Nombre IUPAC |
(2S)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]propanoic acid |
InChI |
InChI=1S/C11H12F3NO4S/c1-7(10(16)17)15(20(2,18)19)9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,16,17)/t7-/m0/s1 |
Clave InChI |
CBIFWCOHENHKGK-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C |
SMILES canónico |
CC(C(=O)O)N(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


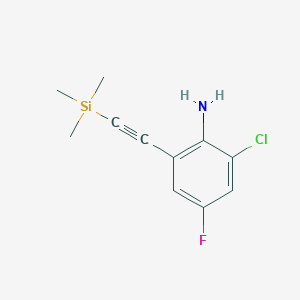

![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)

![1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121065.png)
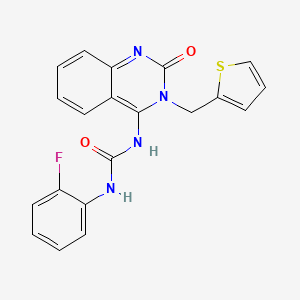
![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)
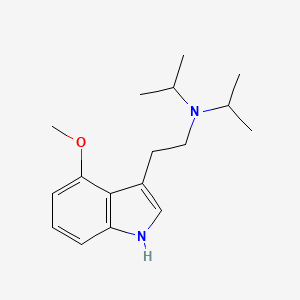
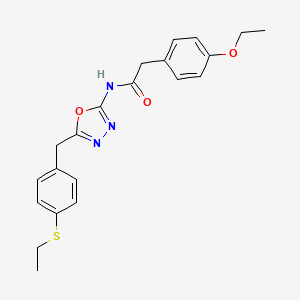
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14121101.png)
